ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate
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Description
Synthesis Analysis
The synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, a class to which our compound of interest belongs, involves efficient methodologies starting from N-arylthiazole-2-amines. The reaction conditions have been optimized to use ethyl chloroacetate as an alkylating agent and NaH as a base in THF, resulting in a series of novel compounds with significant yields (Babar et al., 2017).
Molecular Structure Analysis
The molecular structure of similar ethyl thiazolyl acetate compounds has been elucidated using X-ray crystallography, revealing a non-planar configuration stabilized by intra- and intermolecular hydrogen bonds. This detailed structural information lays the groundwork for understanding the reactivity and properties of such compounds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibit a range of chemical behaviors, including glucosidase inhibition, which suggests potential utility in various biochemical applications. The ability to inhibit enzymes with IC50 values comparable to or better than standard inhibitors highlights the chemical reactivity and potential utility of these compounds in medicinal chemistry (Babar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit insecticidal activity
Biochemical Pathways
Compounds with similar structures have been reported to exhibit insecticidal activity , suggesting that this compound may interfere with certain biochemical pathways in insects. More research is needed to identify the exact pathways affected by this compound.
Result of Action
Based on its structural similarity to other compounds, it may exert insecticidal effects This suggests that the compound may cause changes at the molecular and cellular level in insects, leading to their death
properties
IUPAC Name |
ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBWBPIAMOOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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